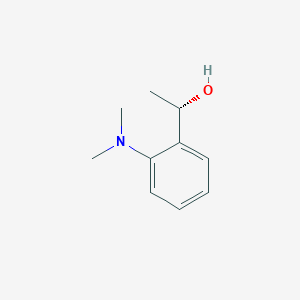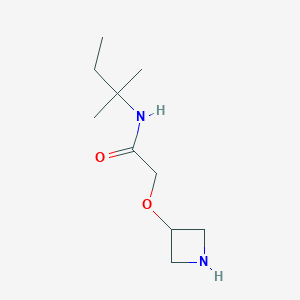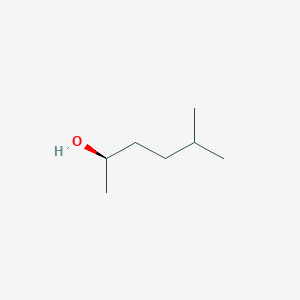
(2R)-5-methylhexan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-5-Methylhexan-2-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) on the fifth carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) configuration specifies the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-methylhexan-2-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 5-methylhexan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.
Grignard Reaction: Another approach is the Grignard reaction, where 5-methylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone using catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-methylhexan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 5-methylhexane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2-chloro-5-methylhexane or 2-bromo-5-methylhexane, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 5-Methylhexan-2-one
Reduction: 5-Methylhexane
Substitution: 2-Chloro-5-methylhexane, 2-Bromo-5-methylhexane
科学研究应用
(2R)-5-Methylhexan-2-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is crucial for studying stereochemistry and chiral catalysis.
Biology: The compound serves as a model molecule for studying enzyme-catalyzed reactions involving secondary alcohols.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant odor and stability.
作用机制
The mechanism of action of (2R)-5-methylhexan-2-ol depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The pathways involved include:
Enzymatic Oxidation: The hydroxyl group is oxidized to a carbonyl group, facilitated by cofactors like NAD+ or NADP+.
Signal Transduction: In some cases, the compound may influence cellular signaling pathways by interacting with membrane receptors or intracellular proteins.
相似化合物的比较
(2R)-5-Methylhexan-2-ol can be compared with other similar secondary alcohols:
(2S)-5-Methylhexan-2-ol: The enantiomer of this compound, differing only in the spatial arrangement of atoms.
2-Hexanol: A secondary alcohol with a hydroxyl group on the second carbon but without the methyl group on the fifth carbon.
2-Methyl-2-hexanol: A secondary alcohol with a methyl group on the second carbon, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group, which influences its reactivity and applications in stereoselective synthesis.
属性
分子式 |
C7H16O |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
(2R)-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
InChI 键 |
ZDVJGWXFXGJSIU-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CCC(C)C)O |
规范 SMILES |
CC(C)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


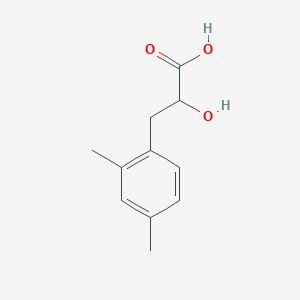

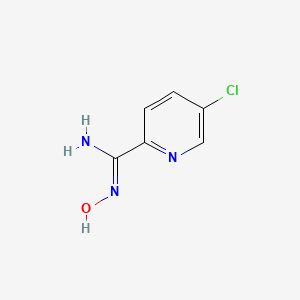

![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
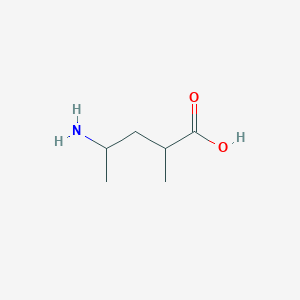
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)

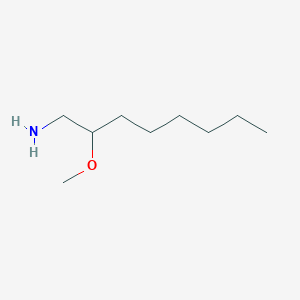


![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
